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Executive Summary

Enasidenib Mesylate (formerly AG-221), marketed as IDHIFA®, is a first-in-class, oral,
selective, and potent small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2)
enzyme.[1][2][3] Its discovery and development represent a significant advancement in the
targeted therapy of acute myeloid leukemia (AML) harboring IDH2 mutations. This technical
guide provides an in-depth overview of the discovery, a detailed account of its chemical
synthesis, a thorough exploration of its mechanism of action, and a summary of key preclinical
and clinical data. The information is intended to serve as a comprehensive resource for
researchers and professionals in the field of oncology and drug development.

Discovery and Development

Enasidenib was discovered through a high-throughput screen for inhibitors of the IDH2R140Q
mutant enzyme, the most prevalent IDH2 mutation in AML.[2] The development was driven by
the understanding that mutant IDH2 enzymes exhibit neomorphic activity, converting a-
ketoglutarate (a-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-
HG competitively inhibit a-KG-dependent dioxygenases, leading to epigenetic dysregulation
and a block in cellular differentiation, which are key events in the pathogenesis of IDH2-
mutated cancers.[4][5]
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The development of Enasidenib was based on the therapeutic hypothesis that inhibiting the
mutant IDH2 enzyme would lower 2-HG levels, thereby restoring normal cellular differentiation.
[2] Preclinical studies demonstrated that Enasidenib potently and selectively inhibits mutant
IDH2, leading to a significant reduction in 2-HG levels, induction of myeloid differentiation, and
a survival benefit in animal models of IDH2-mutant AML.[2][6] These promising preclinical
results supported the initiation of clinical trials in patients with advanced hematologic
malignancies harboring an IDH2 mutation.[2]

Chemical Synthesis of Enasidenib

The synthesis of Enasidenib (AG-221) is a multi-step process. A commonly cited route involves
four main stages, starting from commercially available precursors.[1][3]

Step 1: Formation of the Aryl-Substituted Triazine-Dione Ring

The synthesis begins with the condensation of methyl 6-(trifluoromethyl)picolinate with biuret.
This reaction forms the 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione
intermediate.

e Reactants: Methyl 6-(trifluoromethyl)picolinate, Biuret, Sodium ethoxide
¢ Solvent: Ethanol

» Protocol: Methyl 6-(trifluoromethyl)picolinate is reacted with biuret in the presence of a base,
such as sodium ethoxide, in an alcoholic solvent like ethanol. The reaction mixture is
typically stirred at an elevated temperature to drive the condensation and cyclization to
completion.

Step 2: Chlorination of the Triazine-Dione Ring
The triazine-dione intermediate is then chlorinated to form a dichlorotriazine derivative.

o Reactants: 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione, Phosphorus
oxychloride (POCI3)

o Protocol: The triazine-dione is treated with a chlorinating agent, such as phosphorus
oxychloride, often in the presence of a catalytic amount of a tertiary amine. The reaction is
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typically performed at reflux to ensure complete conversion to the dichloro derivative.
Step 3: First Nucleophilic Substitution
The first chlorine atom of the dichlorotriazine is displaced by 2-(trifluoromethyl)pyridin-4-amine.

o Reactants: 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine, 2-
(trifluoromethyl)pyridin-4-amine

e Solvent: A suitable aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

e Protocol: The dichlorotriazine is reacted with 2-(trifluoromethyl)pyridin-4-amine. The reaction
is regioselective, with the more reactive chlorine atom being displaced first. The reaction is
typically carried out at a controlled temperature to favor the monosubstituted product.

Step 4: Second Nucleophilic Substitution and Final Product Formation

The remaining chlorine atom on the monochlorotriazine intermediate is displaced by 1-amino-2-
methylpropan-2-ol to yield Enasidenib.

e Reactants: 4-chloro-N-(2-(trifluoromethyl)pyridin-4-yl)-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-
triazin-2-amine, 1-amino-2-methylpropan-2-ol

» Solvent: A polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

¢ Protocol: The monochlorotriazine is reacted with 1-amino-2-methylpropan-2-ol at an elevated
temperature to complete the synthesis of the Enasidenib free base.

Final Step: Mesylate Salt Formation

To improve its pharmaceutical properties, Enasidenib is converted to its mesylate salt.
e Reactants: Enasidenib (free base), Methanesulfonic acid

» Solvent: A suitable organic solvent.

e Protocol: The Enasidenib free base is dissolved in a suitable solvent and treated with one
equivalent of methanesulfonic acid. The resulting Enasidenib Mesylate salt precipitates and
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can be isolated by filtration and drying.[7]

Mechanism of Action

Enasidenib is a selective allosteric inhibitor of the mutant IDH2 enzyme.[1][8] It specifically
targets the R140Q, R172S, and R172K mutant forms of IDH2 with greater potency than the
wild-type enzyme.[1]

The core of its mechanism lies in the reduction of the oncometabolite 2-hydroxyglutarate (2-
HG).[4][9] Mutant IDH2 enzymes convert a-ketoglutarate to 2-HG, which accumulates to high
levels in cancer cells.[4] 2-HG acts as a competitive inhibitor of a-KG-dependent dioxygenases,
including histone and DNA demethylases (e.g., TET2).[4] This inhibition leads to
hypermethylation of DNA and histones, resulting in altered gene expression and a block in the
differentiation of hematopoietic progenitor cells.[1][4]

By inhibiting the mutant IDH2 enzyme, Enasidenib leads to a significant decrease in 2-HG
levels.[9] This reduction in 2-HG alleviates the inhibition of a-KG-dependent dioxygenases,
thereby restoring normal epigenetic regulation.[4] The restoration of normal epigenetic
processes allows for the differentiation of leukemic blasts into mature myeloid cells.[1][10]
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Figure 1. Signaling pathway illustrating the mechanism of action of Enasidenib.

Quantitative Data Summary

The following tables summarize key quantitative data for Enasidenib Mesylate from preclinical

and clinical studies.

Table 1: In Vitro Inhibitory Activity
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Target IC50 (nM) Reference
IDH2R140Q 100 [11]
IDH2R172K 400 [11]
Wild-Type IDH2 >10,000 [12]
Wild-Type IDH1 >450 [12]
IDH1R132H >48,400 [12]

Table 2: Pharmacokinetic Properties in Humans (100 mg daily dose)

Parameter Value Reference
Absolute Bioavailability ~57% [1]
Tmax (median) 4 hours [1]
Cmax (steady state) 13.1 mcg/mL [1]
Volume of Distribution (Vd) 55.8L [1]
Plasma Protein Binding 98.5% [1]
Terminal Half-life (t1/2) 7.9 days [1]
Total Body Clearance (CL/F) 0.70 L/hour [1]

Table 3: Clinical Efficacy in Relapsed/Refractory AML (Phase 1/2 Study AG221-C-001)
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Endpoint Value Reference
Overall Response Rate (ORR)  40.3% [13]
Complete Remission (CR)

19.3% [13]
Rate
Median Duration of CR 8.2 months
Median Overall Survival (OS) 9.3 months [13]
Median OS in patients with CR ~ 19.7 months [13]

Experimental Protocols

This section outlines the general methodologies for key experiments used in the evaluation of
Enasidenib.

5.1. IDH2 Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the activity of mutant
IDH2 enzymes.

Prepare reaction mix:
- Recombinant mutant IDH2 enzyme Add varying concentrations Incubate at a Measure NADPH consumption Calculate IC50 value
- a-Ketoglutarate of Enasidenib controlled temperature (decrease in absorbance at 340 nm)

- NADPH

Click to download full resolution via product page

Figure 2. General workflow for an in vitro IDH2 inhibition assay.

e Protocol:

o Areaction mixture containing recombinant mutant IDH2 enzyme (e.g., IDH2R140Q), a-
ketoglutarate, and NADPH is prepared in a suitable buffer.

o Varying concentrations of Enasidenib are added to the reaction mixture.

o The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
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o The consumption of NADPH, which is proportional to the enzyme activity, is monitored by
measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

o The rate of reaction at each inhibitor concentration is calculated and used to determine the
IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity
by 50%.

5.2. Measurement of 2-Hydroxyglutarate (2-HG) Levels

This method is used to quantify the levels of the oncometabolite 2-HG in biological samples
(e.g., cell culture media, plasma, tumor tissue).

e Protocol (LC-MS/MS Method):

o Sample Preparation: Biological samples are processed to extract metabolites. This may
involve protein precipitation with a solvent like methanol or acetonitrile, followed by
centrifugation to remove the protein pellet.

o Chromatographic Separation: The extracted metabolites are separated using liquid
chromatography (LC). A reversed-phase or HILIC column is typically used to separate 2-
HG from other metabolites.

o Mass Spectrometry Detection: The separated metabolites are introduced into a mass
spectrometer (MS) for detection and quantification. Tandem mass spectrometry (MS/MS)
is often used for its high selectivity and sensitivity.

o Quantification: The concentration of 2-HG in the sample is determined by comparing its
peak area to that of a known concentration of an internal standard.

5.3. AML Cell Differentiation Assay

This assay assesses the ability of Enasidenib to induce the differentiation of leukemic cells into
mature myeloid cells.

e Protocol:
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o Cell Culture: IDH2-mutant AML cell lines (e.g., TF-1) or primary patient-derived AML cells
are cultured in appropriate media.

o Treatment: The cells are treated with Enasidenib at various concentrations for a specified
period (e.g., 7-14 days).

o Assessment of Differentiation: Differentiation is assessed by monitoring changes in cell
morphology and the expression of cell surface markers associated with mature myeloid
cells.

» Morphological Analysis: Cells are stained with Wright-Giemsa and examined under a
microscope for changes in nuclear and cytoplasmic morphology indicative of
differentiation.

» Flow Cytometry: Cells are stained with fluorescently labeled antibodies against myeloid
differentiation markers (e.g., CD11b, CD14, CD15) and analyzed by flow cytometry to
guantify the percentage of mature cells.

Conclusion

Enasidenib Mesylate is a landmark achievement in the field of targeted cancer therapy,
offering a novel treatment paradigm for patients with relapsed or refractory AML harboring IDH2
mutations. Its discovery was a direct result of a deep understanding of the molecular
pathogenesis of this disease, specifically the role of the oncometabolite 2-HG. The chemical
synthesis of Enasidenib is a well-defined process, culminating in a stable and orally
bioavailable drug. Its mechanism of action, centered on the inhibition of mutant IDH2 and the
subsequent induction of cellular differentiation, has been extensively validated in preclinical and
clinical studies. The quantitative data presented herein underscore its potency, favorable
pharmacokinetic profile, and clinical efficacy. This technical guide provides a comprehensive
resource for the scientific community, fostering a deeper understanding of Enasidenib and
encouraging further research in the field of targeted therapies for hematologic malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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